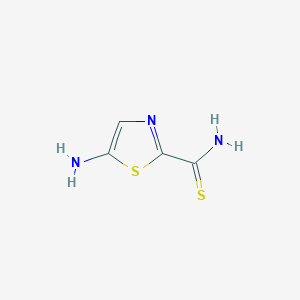

5-Amino-1,3-thiazole-2-carbothioamide

Übersicht

Beschreibung

5-Amino-1,3-thiazole-2-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Amino-1,3-thiazole-2-carbothioamide can be synthesized through the reaction of ethyl acetoacetate with an acid chloride and a base such as pyridine . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Amino-1,3-thiazole-2-carbothioamide and its derivatives have been studied extensively for their antimicrobial properties. These compounds exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi.

Case Study: Antibacterial Activity

A series of thiazole derivatives were synthesized and tested against multidrug-resistant strains of Staphylococcus aureus. One notable compound demonstrated a minimum inhibitory concentration (MIC) of less than 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity compared to standard antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 35c | MRSA | <0.5 | Comparable to vancomycin |

| 9 | E. coli | 31.25 | More effective than cefepime |

| 10 | Streptococcus pyogenes | 31.25 | Inhibition zone of 16–18 mm |

Anticancer Applications

This compound has shown promising anticancer activity across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that thiazole derivatives exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). For instance, one derivative showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant potential as an anticancer agent .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (mM) | Notes |

|---|---|---|---|

| 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| 20 | U251 | <1000 | Most active in screened series |

| 24b | HCT-15 | Not specified | High efficacy against colon carcinoma |

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects, particularly against protozoan infections.

Case Study: Trypanosomiasis

5-Amino-1,3-thiazole derivatives have been evaluated for their activity against Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives were found to be effective in vitro, providing a basis for further development into therapeutic agents for treating this disease .

Table 3: Antiparasitic Activity of Thiazole Derivatives

| Compound ID | Target Parasite | Activity | Notes |

|---|---|---|---|

| Megazol | Trypanosoma brucei | Effective | Lead compound for new anti-trypanosomal agents |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of thiazole derivatives.

Key Findings:

- The presence of hydrophobic moieties at specific positions enhances antibacterial activity.

- Substituents such as halogens on the thiazole ring significantly influence anticancer potency.

- The introduction of functional groups can modify the pharmacokinetic properties, improving bioavailability and reducing toxicity .

Wirkmechanismus

The mechanism of action of 5-Amino-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-Amino-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a thiazole ring.

2-Aminothiazole: Another thiazole derivative with similar chemical properties.

Uniqueness: 5-Amino-1,3-thiazole-2-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

5-Amino-1,3-thiazole-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiazole ring, which contribute to its reactivity and biological significance. Its chemical structure can be represented as follows:

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with acid chlorides under basic conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 20–28 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the following table:

In vitro studies indicate that the compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes and disrupt cellular processes such as DNA replication and protein synthesis. This multifaceted action contributes to its effectiveness as both an antimicrobial and anticancer agent .

Study on Anticancer Properties

A recent study investigated the effects of various thiazole derivatives, including this compound, on cancer cell lines. The results demonstrated that modifications to the thiazole structure could enhance cytotoxicity. Specifically, compounds with certain substituents showed improved activity against MCF-7 cells compared to standard chemotherapeutics .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The study found that this compound exhibited significant inhibitory effects on Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

5-amino-1,3-thiazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWACYQWGKGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392499 | |

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-67-1 | |

| Record name | NSC179788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.